Sulfobetaine
Overview
Description
Sulfobetaines belong to the group of zwitterionic surfactants . They are electroneutral salts, which have in the same molecule, two ionic centers with different charge . Due to their specific structure, they exhibit excellent properties such as good solubility in water and detergency . Polysulfobetaines are zwitterionic polymers that contain a positively charged quaternary ammonium and a negatively charged sulfonate group within one constitutional repeat unit .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfobetaines include a two-step solution polymerisation method . The molecular weights and molecular weight distributions of the samples were determined by gel permeation chromatography (GPC) analysis .Physical and Chemical Properties Analysis
Sulfobetaines exhibit good surface properties especially low CMC and p20 values . The water contact angle (WCA) was increased from 106.2° to 116.8°, whereas this value was again decreased to about 94.6° after inserting this compound .Scientific Research Applications
Antifouling Modification for Biomaterials : A zwitterionic sulfobetaine-based copolymer, poly(glycidyl methacrylate-co-sulfobetaine methacrylate), is designed for grafting onto materials. This has significant potential for application in medical device coating due to its resistance to fibrinogen adsorption, blood cell activation, tissue cell adhesion, and bacterial attachment (Chou, Wen, & Chang, 2016).
Temperature-Responsive Polymer Micelles : this compound, a zwitterionic polymer, exhibits temperature responsiveness. It is used to construct polyion complex micelles that expand and contract in response to temperature changes, indicating potential applications in controlled release and drug delivery systems (Kim, Matsuoka, & Saruwatari, 2020).
Hydrophobically Modified this compound Copolymers : Research on polysulfobetaines with hydrophobic components has led to the development of this compound (co)polymers with antifouling properties, hemocompatibility, and stimulus-responsive behavior, broadening the scope of applications in biomedicine and materials science (Woodfield et al., 2014).
Protein Solubilization and Stabilization : Specific sulfobetaines are used for protein solubilization and stabilization, indicating their potential application in biochemical and pharmaceutical fields (Koclega, Chruszcz, & Minor, 2007).
Surface and Antimicrobial Activity : Sulfobetaines demonstrate excellent properties like good solubility in water and detergency, along with antimicrobial activity against both gram-positive and gram-negative bacteria, making them suitable for applications in hygiene products and industrial cleaning agents (Wieczorek et al., 2016).
Antibacterial Textiles : Reactive sulfobetaines have been used to fabricate antibacterial textiles with long-lasting effects, showcasing their potential in healthcare and consumer products (He et al., 2017).
Inhibition of Squalene Synthase : Sulfobetaines have been evaluated as inhibitors of squalene synthase, indicating their potential use in developing antihypercholesterolemic agents (Spencer et al., 1999).
Mechanism of Action
The mechanism of action of sulfobetaines is largely based on their zwitterionic nature. They exhibit good surface properties especially low CMC and p20 values . Additionally, the antimicrobial activity of sulfobetaines solutions against gram-positive and gram-negative bacteria were tested by the well-diffusion method .
Safety and Hazards
Future Directions
Sulfobetaines have been shown to reduce protein adsorption, limit cellular adhesion, and promote increased functional lifetimes and limited inflammatory responses when applied to implanted materials and devices . This suggests potential future directions for the use of sulfobetaines in biomedical applications .
Properties
IUPAC Name |
2-dimethylsulfonioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDWGZCVUAZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197081 | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-41-7 | |
Record name | Dimethylsulfonioacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylsulfonioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.